molecular formula C14H12N4S B2501712 1-(Benzylideneamino)-4-(thiophen-2-yl)-1H-imidazol-2-amine CAS No. 851116-01-3

1-(Benzylideneamino)-4-(thiophen-2-yl)-1H-imidazol-2-amine

Cat. No.: B2501712
CAS No.: 851116-01-3
M. Wt: 268.34
InChI Key: HKWRPQGMJRORIH-CXUHLZMHSA-N
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Description

1-(Benzylideneamino)-4-(thiophen-2-yl)-1H-imidazol-2-amine is a heterocyclic compound that features both imidazole and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzylideneamino)-4-(thiophen-2-yl)-1H-imidazol-2-amine typically involves the condensation of benzaldehyde with 4-(thiophen-2-yl)-1H-imidazol-2-amine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(Benzylideneamino)-4-(thiophen-2-yl)-1H-imidazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(Benzylideneamino)-4-(thiophen-2-yl)-1H-imidazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-(Benzylideneamino)-4-(thiophen-2-yl)-1H-imidazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or interact with cellular receptors to modulate signaling pathways. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Benzylideneamino)-4-(phenyl)-1H-imidazol-2-amine
  • 1-(Benzylideneamino)-4-(furan-2-yl)-1H-imidazol-2-amine
  • 1-(Benzylideneamino)-4-(pyridin-2-yl)-1H-imidazol-2-amine

Uniqueness

1-(Benzylideneamino)-4-(thiophen-2-yl)-1H-imidazol-2-amine is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs with phenyl, furan, or pyridine rings. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics .

Properties

IUPAC Name

1-[(E)-benzylideneamino]-4-thiophen-2-ylimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4S/c15-14-17-12(13-7-4-8-19-13)10-18(14)16-9-11-5-2-1-3-6-11/h1-10H,(H2,15,17)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWRPQGMJRORIH-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NN2C=C(N=C2N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/N2C=C(N=C2N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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